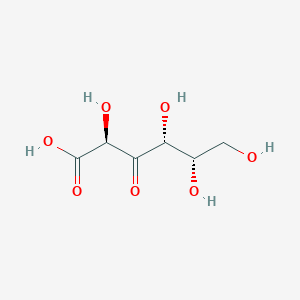

3-dehydro-L-gulonate

描述

Structure

3D Structure

属性

分子式 |

C6H10O7 |

|---|---|

分子量 |

194.14 g/mol |

IUPAC 名称 |

(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |

InChI 键 |

WTAHRPBPWHCMHW-LWKDLAHASA-N |

SMILES |

C(C(C(C(=O)C(C(=O)O)O)O)O)O |

手性 SMILES |

C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |

规范 SMILES |

C(C(C(C(=O)C(C(=O)O)O)O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Enzymatic Transformations Involving 3 Dehydro L Gulonate

Enzymes Catalyzing 3-Dehydro-L-Gulonate Formation

The primary enzyme responsible for the synthesis of this compound is L-gulonate 3-dehydrogenase.

L-gulonate 3-dehydrogenase (GDH) is an oxidoreductase that catalyzes the reversible dehydrogenation of L-gulonate to produce this compound. wikipedia.orgnih.govmoonlightingproteins.org This enzyme is a crucial component of the pentose (B10789219) and glucuronate interconversion pathways. wikipedia.orgwikipedia.org It has several common names, including L-3-aldonate dehydrogenase, L-gulonic acid dehydrogenase, and L-beta-hydroxyacid dehydrogenase. wikipedia.orgebi.ac.ukcreative-enzymes.com In rabbits, this enzyme also functions as λ-crystallin, a structural protein in the eye lens, making it a bifunctional protein. nih.govnih.govnih.govmolaid.com

The catalytic action of L-gulonate 3-dehydrogenase involves the oxidation of the 3-hydroxyl group of L-gulonate. nih.gov The proposed catalytic mechanism, based on structural and mutagenesis studies of the rabbit enzyme, identifies His145 as the catalytic base that abstracts a proton from the substrate's hydroxyl group. nih.gov Several other amino acid residues are critical for correctly orienting the substrate within the active site, including Ser124, Cys125, Asn196, and Arg231. nih.gov Notably, Arg231 is contributed by the adjacent subunit in the enzyme's dimeric structure, highlighting the functional importance of its quaternary structure. nih.govmolaid.com Studies on human 3-hydroxyacyl-CoA dehydrogenase (HAD), which shares sequence homology, suggest that conserved residues corresponding to His158, Glu170, Ser137, and Asn208 in rabbit GDH are catalytically important. nih.gov

The primary substrate for this enzyme is L-gulonate. wikipedia.org However, it also exhibits activity towards other L-3-hydroxyacids, demonstrating a degree of substrate promiscuity. genome.jp For instance, it can oxidize L-3-hydroxybutyrate and L-threonate, albeit with lower efficiency compared to L-gulonate. creative-enzymes.comnih.gov The enzyme from Drosophila shows a tenfold greater maximum velocity for L-gulonate than for L-beta-hydroxybutyrate. nih.gov

| Substrate | Enzyme Source | Relative Activity/Note |

|---|---|---|

| L-Gulonate | General | Primary substrate wikipedia.org |

| L-3-Hydroxybutyrate | General/Drosophila | Low dehydrogenase activity creative-enzymes.comnih.gov, 10x lower Vmax than L-gulonate nih.gov |

| L-Threonate | General | Low dehydrogenase activity creative-enzymes.comnih.gov |

L-gulonate + NAD⁺ ⇌ this compound + NADH + H⁺ wikipedia.orgebi.ac.ukgenome.jp

The binding of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) cofactor is a prerequisite for substrate recruitment and catalysis. nih.govmolaid.com Structural studies reveal that coenzyme binding induces a significant conformational change in the enzyme, a process described as an induced-fit mechanism. nih.govmolaid.com This change involves residues such as Glu97 and Ser124, transitioning the enzyme from a resting to an active state ready for substrate binding. nih.govmolaid.com While the enzyme is specific for NAD⁺, site-directed mutagenesis studies have shown that altering a single amino acid (D36R mutation in rabbit GDH) can switch the coenzyme specificity towards NADP(H), highlighting the role of specific residues in cofactor discrimination. nih.gov

The three-dimensional structure of L-gulonate 3-dehydrogenase has been elucidated, with the first structure for this class of enzymes being deposited in the Protein Data Bank (PDB) in 2007 (PDB ID: 2DPO). wikipedia.org More detailed crystal structures of the rabbit enzyme, both in its apo (ligand-free) and holo (NADH-bound) forms, have since been resolved (PDB IDs: 3ADO and 3ADP). moonlightingproteins.org

Rabbit GDH exists as a functional dimer, with each monomer having a molecular weight of approximately 36 kDa. nih.gov Each protomer is composed of two distinct domains: an N-terminal domain and a C-terminal domain. nih.govmolaid.com The N-terminal domain features a classic Rossmann fold, which is responsible for binding the NAD⁺/NADH cofactor. nih.govmolaid.com The C-terminal domain has a novel helical fold. nih.govmolaid.com Dimerization is extensive, mediated by numerous hydrogen bonds and van der Waals interactions, primarily between the C-terminal domains of the two subunits. nih.gov This dimeric arrangement is essential for catalytic activity, as the active site is formed at the interface between the subunits. nih.govmolaid.com

| Parameter | Apoenzyme | Reference |

|---|---|---|

| PDB ID | 3ADO | moonlightingproteins.org |

| Space Group | C2 | nih.gov |

| Unit Cell Parameters (a, b, c) | 71.81 Å, 69.08 Å, 65.64 Å | nih.gov |

| Unit Cell Angle (β) | 102.7° | nih.gov |

| Resolution | 1.70 Å | nih.gov |

| Quaternary Structure | Dimer | nih.govnih.gov |

Kinetic studies of L-gulonate 3-dehydrogenase from Drosophila have provided key parameters for its substrates. nih.gov The Michaelis constant (Kₘ) for NAD⁺ is 0.13 mM, while the Kₘ for L-gulonate is 0.85 mM. nih.gov For the alternative substrate L-beta-hydroxybutyrate, the Kₘ is significantly higher at 14.8 mM, indicating a lower affinity. nih.gov

A notable regulatory feature of rabbit GDH is its modulation by inorganic phosphate (B84403) (Pᵢ). nih.gov Low concentrations of Pᵢ act as an inhibitor, decreasing the enzyme's catalytic efficiency in a dose-dependent manner. nih.gov Kinetic analysis suggests a sequential ordered mechanism where Pᵢ can bind to both the free enzyme and the enzyme-NADH complex. nih.gov Paradoxically, this inhibition is accompanied by increased stability, as Pᵢ also protects the enzyme against thermal and urea-induced denaturation. nih.gov

| Substrate/Cofactor | Michaelis Constant (Kₘ) | Reference |

|---|---|---|

| NAD⁺ | 0.13 mM | nih.gov |

| L-Gulonate | 0.85 mM | nih.gov |

| L-beta-hydroxybutyrate | 14.8 mM | nih.gov |

L-Gulonate 3-Dehydrogenase (EC 1.1.1.45)

Structural Biology of L-Gulonate 3-Dehydrogenase

Enzymes Utilizing this compound or its Derivatives

Once formed, this compound can be further metabolized by several other enzymes, channeling it into different metabolic pathways, including those for vitamin C synthesis.

One such enzyme is This compound 2-dehydrogenase (EC 1.1.1.130). This oxidoreductase catalyzes the NAD(P)⁺-dependent oxidation of this compound to (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate. wikipedia.org This enzyme participates in the metabolism of ascorbate (B8700270) and aldarate. wikipedia.org

Another key enzyme is This compound-6-phosphate decarboxylase (EC 4.1.1.85). wikipedia.org This enzyme acts on a phosphorylated derivative of the compound. It catalyzes the decarboxylation of this compound 6-phosphate, cleaving a carbon-carbon bond to form L-xylulose 5-phosphate and CO₂. wikipedia.orgontosight.ai This reaction is a critical step in the ascorbate (vitamin C) catabolism pathway in organisms like Escherichia coli. wikipedia.orgebi.ac.uk

In the fungus Aspergillus niger, an enzyme named 2-keto-L-gulonate reductase (GluD) utilizes 2-keto-L-gulonate (an alternative name for this compound) and NADPH to produce L-idonate. frontiersin.org This reaction is part of the D-glucuronic acid catabolic pathway. frontiersin.org

This compound-6-Phosphate Decarboxylase (EC 4.1.1.85)

This compound-6-phosphate decarboxylase, also known as 3-keto-L-gulonate-6-phosphate decarboxylase (KGPDC), is a key enzyme in the catabolism of L-ascorbate in organisms like Escherichia coli. uniprot.orgcreative-enzymes.com It belongs to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is this compound-6-phosphate carboxy-lyase (L-xylulose-5-phosphate-forming). wikipedia.orgqmul.ac.uk

The enzyme catalyzes the decarboxylation of this compound 6-phosphate to produce L-xylulose 5-phosphate and carbon dioxide. wikipedia.orgqmul.ac.uk The reaction mechanism is thought to proceed through the formation of a 1,2-cis-enediolate intermediate, which is stabilized by a magnesium ion (Mg2+). uniprot.orgrcsb.org Destabilization of the ground state is proposed to occur due to interactions between a hydrophobic pocket and the negatively charged carboxylate of the substrate, which favors decarboxylation. ebi.ac.uk

The subsequent protonation of the enediolate intermediate can occur from either the si- or re-face. ebi.ac.uk For the si-face protonation, a water molecule is activated by His136 to act as a proton shuttle. ebi.ac.uk In the case of re-face protonation, Arg139A is suggested to be the proton source. ebi.ac.uk

Reaction Catalyzed by this compound-6-Phosphate Decarboxylase

| Substrate | Product |

|---|---|

| This compound 6-phosphate | L-xylulose 5-phosphate + CO2 |

Functional Divergence and Substrate Promiscuity

This compound-6-phosphate decarboxylase is a member of the orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) suprafamily. rcsb.orgresearchgate.net Members of this suprafamily are homologous enzymes that share a common (β/α)8-barrel fold but catalyze mechanistically distinct reactions. researchgate.netnih.gov This highlights how divergent evolution can adapt an active site architecture for different catalytic functions. nih.gov

KGPDC exhibits substrate promiscuity, as it can catalyze a low level of the D-arabino-hex-3-ulose 6-phosphate synthase (HPS) reaction. ebi.ac.ukresearchgate.net This promiscuous activity can be significantly enhanced by mutating a few active site residues to those found in HPS. researchgate.net

The enzyme exists as a homodimer, with each active site located at the interface of the two subunits. uniprot.orgebi.ac.uk The active site contains several conserved residues that are crucial for catalysis. rcsb.org Structural studies of KGPDC from Escherichia coli complexed with substrate and product analogues have provided detailed insights into the active site. rcsb.org

The Mg2+ ion is coordinated by carboxylate groups from residues at the ends of the first, second, and third β-strands, as well as the 3-OH group of the substrate analogue. nih.gov Key residues involved in stabilizing the transition state and intermediate include Lys64 and Asp67. uniprot.orgebi.ac.uk Lys64 forms hydrogen bonds with the C1 and C2 oxygens of the intermediate, while Asp67 hydrogen bonds with the C1 oxygen. ebi.ac.uk His136 is implicated as the general acid that protonates the 1,2-enediolate intermediate. rcsb.org

Key Active Site Residues in E. coli this compound-6-Phosphate Decarboxylase

| Residue | Function |

|---|---|

| His136 | Proton shuttle for si-face protonation |

| Arg139A | Proposed proton source for re-face protonation |

| Lys64 | Transition state stabilizer |

| Asp67 | Transition state stabilizer |

| Asp at end of β-strand 1 | Mg2+ ligand |

| Glu at end of β-strand 2 | Mg2+ ligand |

| Asp in Asp-x-Lys-x-x-Asp motif | Mg2+ ligand |

Regulatory Aspects and Activator Requirements (e.g., Mg2+)

The catalytic activity of this compound-6-phosphate decarboxylase is dependent on the presence of a divalent metal ion, specifically Mg2+. uniprot.orgqmul.ac.uk The magnesium ion is essential for the reaction mechanism, as it stabilizes the 1,2-cis-enediolate intermediate formed during decarboxylation. uniprot.orgebi.ac.uk Each subunit of the enzyme binds one Mg2+ ion. uniprot.org In E. coli, the gene encoding this enzyme, ulaD, is part of the ula operon, which is involved in L-ascorbate utilization. uniprot.orgplos.org

This compound 2-Dehydrogenase (EC 1.1.1.130), also known as 2,3-Diketo-L-Gulonate Reductase

This compound 2-dehydrogenase is an enzyme that participates in the pentose and glucuronate interconversions pathway, as well as ascorbate and aldarate metabolism. genome.jpwikipedia.org It is also known by several other names, including 3-keto-L-gulonate dehydrogenase and 2,3-diketo-L-gulonate reductase. wikipedia.orgtamu.edu

This enzyme belongs to the family of oxidoreductases and catalyzes the oxidation of this compound to (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate. genome.jpwikipedia.org The reaction involves the transfer of electrons from the substrate to an electron acceptor. wikipedia.org this compound 2-dehydrogenase can utilize either nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as the electron acceptor, producing NADH or NADPH, respectively. genome.jpwikipedia.orgexpasy.org The systematic name of this enzyme class is this compound:NAD(P)+ 2-oxidoreductase. wikipedia.org

Reaction Catalyzed by this compound 2-Dehydrogenase

| Substrates | Products |

|---|---|

| This compound, NAD(P)+ | (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate, NAD(P)H, H+ |

Interconversion with 2,3-Dioxo-L-Gulonate

The interconversion between this compound and 2,3-dioxo-L-gulonate is a key reaction in ascorbate and aldarate metabolism. wikipedia.org This transformation is catalyzed by the enzyme This compound 2-dehydrogenase (EC 1.1.1.130). wikipedia.orggenome.jp This enzyme belongs to the oxidoreductase family and facilitates the oxidation of the hydroxyl group at the second carbon of this compound. wikipedia.org

The reaction is reversible and dependent on the coenzymes NAD⁺ or NADP⁺. wikipedia.org The systematic name for this enzyme is this compound:NAD(P)⁺ 2-oxidoreductase. wikipedia.org It is also commonly referred to as 3-keto-L-gulonate dehydrogenase. wikipedia.orggenome.jp In Escherichia coli, the enzyme is named 2,3-diketo-L-gulonate reductase and is encoded by the dlgD gene. uniprot.org This reaction is integral to the pentose and glucuronate interconversion pathways. wikipedia.org

The chemical equation for the reaction is as follows: this compound + NAD(P)⁺ ⇌ 2,3-dioxo-L-gulonate + NAD(P)H + H⁺ wikipedia.org

| Reactant/Product | Role |

| This compound | Substrate |

| NAD(P)⁺ | Coenzyme (Oxidizing Agent) |

| 2,3-dioxo-L-gulonate | Product |

| NAD(P)H | Reduced Coenzyme |

| H⁺ | Product |

Structural Determinations and Coenzyme Binding

The enzymes that interact with this compound are primarily dehydrogenases, many of which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgnih.gov This family is characterized by a conserved NAD(P)-binding Rossmann-like fold. wikipedia.org

L-gulonate 3-dehydrogenase (EC 1.1.1.45) , the enzyme responsible for producing this compound from L-gulonate, has been structurally characterized. creative-enzymes.comwikipedia.org The crystal structure from a rabbit source reveals that the enzyme is identical to λ-crystallin, a major protein in the rabbit lens. moonlightingproteins.orgoup.com This NAD⁺-dependent enzyme exists as a homodimer. nih.govwikipedia.org Coenzyme binding follows a sequential ordered mechanism, where the coenzyme binds before the substrate. oup.comnih.gov Studies involving site-directed mutagenesis on the rabbit enzyme have identified specific amino acid residues crucial for function; Asp36 plays a key role in coenzyme specificity, while Ser124, His145, and Asn196 are critical for its catalytic activity. oup.comnih.gov

For This compound 2-dehydrogenase (EC 1.1.1.130) , a dimeric crystal structure from E. coli has been determined. wikipedia.org A notable feature of the E. coli enzyme is that the NAD coenzyme is bound in an unusual conformation at the interface between the two monomers of the enzyme dimer. uniprot.org

Inhibition Profiles and Catalytic Efficiency

The catalytic activity of enzymes acting on this compound can be modulated by various factors.

For L-gulonate 3-dehydrogenase , a notable feature is the regulation of its activity by inorganic phosphate (Pi). oup.com Low concentrations of Pi have been shown to decrease the enzyme's catalytic efficiency in a dose-dependent manner. oup.comnih.gov This suggests that Pi acts as a modulator of the uronate cycle, in which the enzyme participates. oup.com Interestingly, Pi also confers protection to the enzyme against denaturation from both heat and urea. oup.comnih.gov The kinetic impact of mutations has also been quantified; for instance, replacing serine at position 124 with alanine (B10760859) (S124A) reduces the catalytic efficiency by a factor of 500, while mutations at other key residues can render the enzyme completely inactive. oup.comnih.gov

Detailed inhibition profiles and specific catalytic efficiency data for This compound 2-dehydrogenase are not extensively detailed in the researched literature.

Unidentified or Putative Enzymatic Activities

Beyond the well-defined dehydrogenation reactions, this compound is a substrate for other enzymatic activities, some of which have not been fully characterized.

One such enzyme is dehydro-L-gulonate decarboxylase (EC 4.1.1.34). qmul.ac.ukwikipedia.org This enzyme catalyzes the decarboxylation of this compound to produce L-xylulose and carbon dioxide. qmul.ac.ukreactome.org This reaction provides an entry point into the pentose phosphate pathway. Although there is strong indirect evidence for this reaction in humans and guinea pigs, and the enzyme has been partially purified from guinea pig liver, its amino acid sequence remains unknown. reactome.org

Another related enzyme acts on a phosphorylated derivative of the compound: This compound-6-phosphate decarboxylase (EC 4.1.1.85). ontosight.aiwikipedia.org This enzyme, classified as a carboxy-lyase, catalyzes the conversion of this compound-6-phosphate into L-xylulose-5-phosphate and CO₂. ontosight.aiebi.ac.uk This activity is a step in the metabolism of ascorbate and aldarate. wikipedia.org

Metabolic Pathways Involving 3 Dehydro L Gulonate

Ascorbate (B8700270) Catabolism and Degradation Pathways

Ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), can undergo degradation, leading to a variety of products. This breakdown is a complex process influenced by factors such as pH and the presence of oxygen. acs.orgnih.gov

The initial oxidation of ascorbic acid is reversible and forms dehydroascorbic acid (DHA). nih.govportlandpress.com However, DHA is unstable and can be irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG). nih.govresearchgate.net Further degradation of DHA and DKG leads to various products.

In plants, the breakdown of ascorbate can occur through cleavage of the carbon skeleton between carbons 2 and 3, or between carbons 4 and 5. oup.comoup.com

Cleavage between C2 and C3: This pathway results in the formation of oxalate (B1200264) and L-threonate. oup.comresearcher.life An intermediate in this process has been identified as 4-O-oxalyl-l-threonate. nih.gov

Cleavage between C4 and C5: This leads to the formation of tartrate and glycolaldehyde. oup.com

The degradation products of ascorbic acid can also be influenced by the reaction conditions. In acidic aqueous solutions under aerobic conditions, dehydroascorbic acid can be converted to 2-furoic acid and 3-hydroxy-2-pyrone. acs.orgnih.gov Under anaerobic conditions, ascorbic acid can degrade to furfural. acs.org

In the human lens, degradation products of vitamin C include dehydroascorbic acid, 2,3-diketogulonic acid, 3-deoxythreosone, xylosone, and threosone. nih.gov 3-deoxythreosone was identified as a major degradation product bound to lens proteins, suggesting a significant non-oxidative degradation pathway for dehydroascorbate. nih.gov

| Precursor | Condition/Pathway | Major Products |

|---|---|---|

| Ascorbate (in plants) | Cleavage between C2-C3 | Oxalate, L-Threonate |

| Ascorbate (in plants) | Cleavage between C4-C5 | Tartrate, Glycolaldehyde |

| Dehydroascorbic Acid | Hydrolysis | 2,3-Diketogulonic acid |

| Dehydroascorbic Acid | Acidic, aerobic | 2-Furoic acid, 3-Hydroxy-2-pyrone |

| Ascorbic Acid | Acidic, anaerobic | Furfural |

| Dehydroascorbic Acid (in human lens) | Non-oxidative degradation | 3-Deoxythreosone |

Enzymatic Degradation in Microorganisms (e.g., Escherichia coli)

In microorganisms such as Escherichia coli, 3-dehydro-L-gulonate is primarily metabolized through a phosphorylation and subsequent decarboxylation pathway. This process is integral to the catabolism of L-ascorbate (vitamin C). pathbank.org

Initially, this compound is phosphorylated by the enzyme L-xylulose/3-keto-L-gulonate kinase, utilizing ATP to form this compound 6-phosphate. pathbank.org This phosphorylated intermediate is then acted upon by the enzyme this compound-6-phosphate decarboxylase (also known as KGPDC, UlaD, SgaH, or SgbH). wikipedia.orguniprot.orguniprot.orggenome.jp This decarboxylation reaction removes a carboxyl group as carbon dioxide (CO2) and yields L-xylulose 5-phosphate. pathbank.orgwikipedia.orguniprot.org This reaction is a key step in the pentose (B10789219) and glucuronate interconversion pathway. wikipedia.orgwikipedia.org

The enzyme this compound-6-phosphate decarboxylase belongs to the lyase family and specifically cleaves carbon-carbon bonds. wikipedia.org In E. coli, this enzymatic activity is involved in both aerobic and anaerobic utilization of L-ascorbate. pathbank.org Under aerobic conditions, the decarboxylase is designated as UlaD, while under anaerobic conditions, a different decarboxylase, SgbH, can perform the same function. pathbank.org The resulting L-xylulose 5-phosphate is then further metabolized, entering the pentose phosphate (B84403) pathway. pathbank.org

**Table 1: Key Enzymes in this compound Degradation in *E. coli***

| Enzyme | EC Number | Reaction Catalyzed | Pathway Involvement |

|---|---|---|---|

| L-xylulose/3-keto-L-gulonate kinase | - | This compound + ATP → this compound 6-phosphate + ADP | L-ascorbate catabolism |

| This compound-6-phosphate decarboxylase (UlaD/SgbH) | 4.1.1.85 | This compound 6-phosphate → L-xylulose 5-phosphate + CO2 | Pentose and glucuronate interconversions, L-ascorbate catabolism |

Spontaneous Degradation Routes

While enzymatic degradation is the primary metabolic fate of this compound in many organisms, it can also undergo spontaneous degradation. This compound is an intermediate in the degradation of dehydroascorbic acid, the oxidized form of vitamin C. researchgate.net Dehydroascorbic acid is hydrolyzed to 2,3-diketo-L-gulonate, which can then be enzymatically reduced to this compound. pathbank.orgresearchgate.net However, 2,3-diketo-L-gulonate is unstable and can spontaneously break down into products like oxalate, CO2, and L-erythrulose. researchgate.netresearchgate.net

Furthermore, this compound itself can be oxidized by reactive oxygen species (ROS). osti.gov For instance, hydrogen peroxide (H2O2) can lead to the oxidative decarboxylation of this compound to form 2-oxo-L-threo-pentonate ('2-keto-L-xylonate'). osti.gov This indicates that under conditions of oxidative stress, non-enzymatic routes can contribute to the degradation of this compound.

Pentose and Glucuronate Interconversions (Uronate Cycle)

The uronate cycle, also known as the glucuronate-xylulose pathway, is a significant metabolic route that facilitates the interconversion of various sugars and their acidic derivatives. flybase.orgncats.iooup.com this compound is a central intermediate in this cycle. wikipedia.orgncats.iooup.comreactome.orgflybase.org This pathway connects glucose metabolism to the synthesis of glycosaminoglycans and, in many animals, ascorbic acid. flybase.orgoup.comflybase.org

Role in D-Glucuronate Catabolism

The catabolism of D-glucuronate in animals and some microorganisms proceeds through the uronate cycle, where this compound plays a pivotal role. reactome.orgwikipathways.orgflybase.org The pathway begins with the reduction of D-glucuronate to L-gulonate by an NADPH-dependent reductase. wikipathways.orgresearchgate.net L-gulonate is then oxidized to this compound by the NAD+-dependent enzyme L-gulonate 3-dehydrogenase (EC 1.1.1.45). wikipedia.orgncats.iooup.comresearchgate.netgenome.jp

This reaction is a key step linking D-glucuronate to the formation of L-xylulose. researchgate.net The subsequent decarboxylation of this compound to L-xylulose is catalyzed by this compound decarboxylase. wikipathways.orgresearchgate.netreactome.org This sequence of reactions effectively channels D-glucuronate into the pentose phosphate pathway. wikipathways.orgflybase.org

In fungi, the D-glucuronate catabolic pathway differs but still involves related intermediates. In Aspergillus niger, D-glucuronate is first reduced to L-gulonate. frontiersin.org L-gulonate is then converted to 2-keto-L-gulonate, which is subsequently reduced to L-idonate by a 2-keto-L-gulonate reductase. researchgate.netfrontiersin.org

Table 2: D-Glucuronate Catabolism via this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | D-Glucuronate | D-glucuronate reductase | L-Gulonate |

| 2 | L-Gulonate | L-gulonate 3-dehydrogenase | This compound |

| 3 | This compound | This compound decarboxylase | L-Xylulose + CO2 |

Connections to D-Xylulose 5-Phosphate Formation

The metabolic pathway involving this compound provides a direct link to the formation of D-xylulose 5-phosphate, an important intermediate in the pentose phosphate pathway. reactome.orgwikipathways.org The L-xylulose produced from the decarboxylation of this compound is reduced to xylitol (B92547) by L-xylulose reductase. wikipathways.orgresearchgate.net Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase. wikipathways.orgresearchgate.net Finally, D-xylulose is phosphorylated by xylulokinase to yield D-xylulose 5-phosphate. wikipathways.org

This conversion of D-glucuronate to D-xylulose 5-phosphate via L-gulonate and this compound allows for the carbon skeletons of glucuronic acid to be re-integrated into central carbohydrate metabolism. wikipathways.org In E. coli, the L-xylulose 5-phosphate formed from the degradation of this compound 6-phosphate can be directly used in the pentose phosphate pathway. pathbank.orgwikipedia.org

Alternative Pathways for L-Gulonate and L-Idonate Catabolism

While the uronate cycle represents a primary route for L-gulonate metabolism, alternative pathways exist in some microorganisms. In Escherichia coli CFT073 and Chromohalobacter salexigens, a cryptic pathway for L-gulonate catabolism has been identified. nih.govacs.org This pathway involves the conversion of L-gulonate to D-mannonate through successive oxidation and reduction reactions. nih.gov

Similarly, alternative pathways for L-idonate catabolism have been described. In E. coli, the catabolism of L-idonate involves its oxidation to 5-keto-D-gluconate, which is then reduced to D-gluconate and subsequently enters the Entner-Doudoroff pathway. nih.gov In some bacteria, L-idonate can be converted to D-gluconate via two dehydrogenase enzymes. nih.gov In the fungus Aspergillus niger, a novel pathway for D-glucuronate catabolism has been discovered that proceeds through L-gulonate and L-idonate. researchgate.netfrontiersin.org In this pathway, L-gulonate is converted to 2-keto-L-gulonate, which is then reduced to L-idonate. researchgate.netfrontiersin.org This L-idonate is further metabolized, highlighting a divergence from the canonical animal pathway. researchgate.net

Genetic and Molecular Biological Research

Gene Identification and Nomenclature

The breakdown of L-ascorbate and its intermediates, including 3-dehydro-L-gulonate, is facilitated by enzymes encoded by specific genes that have been identified in various organisms, primarily bacteria and yeasts. The nomenclature of these genes can vary between different species, reflecting their independent discovery and characterization.

In the bacterium Escherichia coli, the genes involved in the utilization of L-ascorbate are part of the ula regulon. The gene ulaD (formerly yiaK) encodes the enzyme this compound 6-phosphate decarboxylase. This enzyme catalyzes a key step in the pentose (B10789219) phosphate (B84403) pathway entry of L-ascorbate. Another important gene is ulaE, which codes for L-xylulose 5-phosphate 3-epimerase.

In the context of D-glucarate and D-galactarate metabolism, which can lead to this compound-related intermediates, other genes have been identified. For instance, in E. coli, the gud operon includes gudD, which encodes D-glucarate dehydratase.

In fungi, particularly in yeasts like Saccharomyces cerevisiae, the genes involved in analogous pathways have different names. For example, research into D-galacturonic acid catabolism in the yeast Hypopichia (Pichia) jadinii has identified genes with homology to those in bacterial pathways. Studies in the filamentous fungus Aspergillus niger have also shed light on the enzymes involved in D-galacturonic acid conversion.

The following table summarizes key genes involved in pathways related to this compound.

| Gene Name | Organism | Encoded Enzyme | Function in Pathway |

| ulaD (yiaK) | Escherichia coli | This compound 6-phosphate decarboxylase | Decarboxylation of this compound 6-phosphate. |

| ulaE | Escherichia coli | L-xylulose 5-phosphate 3-epimerase | Epimerization of L-xylulose 5-phosphate. |

| gudD | Escherichia coli | D-glucarate dehydratase | Dehydration of D-glucarate. |

| Had1 | Hypopichia jadinii | Putative dehydrogenase | Involved in D-galacturonic acid catabolism. |

| Had2 | Hypopichia jadinii | Putative dehydrogenase | Involved in D-galacturonic acid catabolism. |

Transcriptional Regulation and Operon Organization

The expression of genes involved in this compound metabolism is tightly controlled at the transcriptional level, often organized into operons in bacteria. This organization allows for the coordinated expression of all the genes required for a specific metabolic pathway in response to the presence of a substrate.

In E. coli, the ula genes, responsible for L-ascorbate utilization, are organized into a regulon that is induced by the presence of L-ascorbate in the growth medium. The regulon consists of two divergently transcribed operons, ulaABC and ulaDEFG, and a regulatory gene, ulaR. The ulaR gene product is a transcriptional repressor that binds to operator sites in the promoter region of the ula operons, preventing transcription in the absence of L-ascorbate. When L-ascorbate is present, it is converted to an intermediate that acts as an inducer, binding to the UlaR repressor and causing it to dissociate from the DNA, thereby allowing transcription of the ula genes.

The gud operon in E. coli, involved in D-glucarate and D-galactarate catabolism, is similarly regulated. The expression of this operon is induced by D-glucarate and is subject to catabolite repression.

Functional Genomics Approaches: Gene Knockouts and Deletions

Gene knockout and deletion studies have been crucial in confirming the physiological role of specific genes in this compound metabolism. By deleting a particular gene, researchers can observe the resulting phenotype, such as the inability to grow on a specific substrate, which provides strong evidence for the gene's function.

For example, deletion of the ulaD gene in E. coli results in the inability of the mutant strain to utilize L-ascorbate as a sole carbon source, confirming the essential role of the encoded this compound 6-phosphate decarboxylase in this pathway. Similarly, knockout studies of other ula genes have helped to elucidate the entire L-ascorbate utilization pathway.

In the yeast H. jadinii, deletion of genes homologous to those involved in D-galacturonic acid catabolism in other fungi, such as Aspergillus niger, has been used to investigate their function. For instance, the deletion of a gene encoding a putative L-idonate dehydrogenase was shown to impair the yeast's ability to grow on D-galacturonic acid. These functional genomics approaches are powerful tools for dissecting metabolic pathways and assigning functions to newly discovered genes.

Protein Expression and Purification Methodologies for Enzyme Studies

To study the biochemical properties of the enzymes involved in this compound metabolism in detail, it is necessary to obtain them in a pure form. This is typically achieved by overexpressing the corresponding gene in a suitable host organism, such as E. coli, and then purifying the recombinant protein.

The gene of interest is cloned into an expression vector, which is then introduced into the expression host. The expression of the target protein is induced, often by adding a specific chemical like isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are then harvested, lysed, and the protein of interest is purified from the cell extract using various chromatographic techniques.

A common strategy involves adding a tag (e.g., a polyhistidine-tag) to the recombinant protein, which facilitates its purification by affinity chromatography. For instance, the UlaD enzyme from E. coli has been successfully purified using this method, allowing for its detailed kinetic and structural characterization. The purity of the protein is assessed using techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

Bioinformatics and Comparative Genomics of this compound Metabolizing Enzymes

Bioinformatics and comparative genomics have become indispensable tools for studying the evolution and distribution of metabolic pathways, including those involving this compound. By comparing the genome sequences of different organisms, researchers can identify homologous genes and reconstruct the evolutionary history of metabolic pathways.

These comparative analyses have revealed that the pathways for the catabolism of hexuronic acids and their derivatives are widespread in bacteria and fungi, but the specific enzymes and their genetic organization can vary significantly between different species. For example, while E. coli has a well-defined ula regulon for L-ascorbate utilization, the corresponding genes in other bacteria may be organized differently or may be absent altogether.

Bioinformatic tools are also used to predict the function of uncharacterized proteins based on their sequence similarity to known enzymes. This approach has been instrumental in identifying candidate genes for roles in this compound metabolism in newly sequenced genomes. Furthermore, the comparison of protein sequences can provide insights into the structure-function relationships of these enzymes and can guide site-directed mutagenesis studies to probe the roles of specific amino acid residues in catalysis.

Comparative and Evolutionary Aspects of 3 Dehydro L Gulonate Metabolism

Phylogenetic Distribution of 3-Dehydro-L-Gulonate Pathways Across Organisms

The metabolic pathways involving this compound, primarily the uronate pathway and its connection to L-ascorbic acid (vitamin C) synthesis, exhibit a wide and varied distribution across different life forms. hmdb.ca This distribution reflects a complex evolutionary history marked by gene loss, functional replacement, and the development of alternative metabolic routes.

In the animal kingdom, the pathway leading to ascorbic acid synthesis via L-gulonate is well-established. nih.gov The final step in this pathway is catalyzed by L-gulonolactone oxidase (GULO). nih.govelifesciences.org However, many animal lineages, including primates (like humans), guinea pigs, most bats, and some bird and fish species, have lost the ability to synthesize their own ascorbic acid due to the loss of a functional GULO gene. elifesciences.orgnih.gov The evolution of vertebrates from an aquatic to a terrestrial environment, with its higher oxygen concentration, was associated with the tissue-specific expression of the GULO gene, suggesting its role in protecting against oxygen toxicity. nih.gov In mammals, the enzyme L-gulonate 3-dehydrogenase (EC 1.1.1.45), which catalyzes the conversion of L-gulonate to this compound, is a key component of the uronate cycle, an alternative pathway for glucose metabolism. wikipedia.orggenecards.org

Photosynthetic eukaryotes, such as land plants and algae, predominantly utilize an alternative pathway for ascorbic acid biosynthesis that does not involve GULO. elifesciences.orgelifesciences.org Instead, they employ L-galactonolactone dehydrogenase (GLDH) for the final step. elifesciences.orgelifesciences.org The ancestor of animals and fungi likely used the GULO-dependent pathway, which was subsequently lost in many descendant groups, including insects. elifesciences.org While the vast majority of algae and land plants lack the GULO gene, it is present in a few specific algal species, such as the freshwater alga Cyanophora paradoxa and two species of the red algae genus Galdieria. elifesciences.org

In fungi, the pathways for D-glucuronate catabolism, which can lead to L-gulonate, are distinct from those in bacteria and animals. nih.govresearchgate.net For instance, the filamentous fungus Aspergillus niger has a pathway involving the conversion of D-glucuronic acid to L-gulonate and then to L-idonate, catalyzed by a 2-keto-L-gulonate reductase. researchgate.netfrontiersin.org This indicates a different metabolic strategy for utilizing uronic acids in the fungal kingdom.

Bacteria exhibit diverse pathways for the catabolism of uronic acids. In Escherichia coli, for example, a set of genes known as the ula operon is responsible for L-ascorbate utilization. mdpi.comwikipedia.org This system includes a this compound-6-phosphate decarboxylase. mdpi.comwikipedia.org Some bacteria, like Chromohalobacter salexigens, have a novel pathway for L-gulonate catabolism. nih.gov The presence of these varied pathways in prokaryotes suggests an ancient origin and extensive diversification of uronate metabolism.

| Kingdom/Domain | Key Pathway Feature | Representative Organisms |

| Animalia | Ascorbic acid synthesis via L-gulonolactone oxidase (GULO); Uronate cycle. | Mammals, reptiles, amphibians (many species have lost GULO). |

| Plantae | Ascorbic acid synthesis via L-galactonolactone dehydrogenase (GLDH). | Land plants, green algae. |

| Fungi | Unique D-glucuronate catabolic pathway involving L-idonate formation. | Aspergillus niger. |

| Bacteria | Diverse catabolic pathways for uronic acids, including the ula operon for ascorbate (B8700270) utilization. | Escherichia coli, Chromohalobacter salexigens. |

| Protista | Mix of animal and plant-like pathways for ascorbic acid synthesis. | Euglena, some stramenopile algae. elifesciences.org |

Evolutionary Trajectories of Associated Enzymes and Gene Families

The enzymes and gene families associated with this compound metabolism have undergone significant evolutionary changes, including functional shifts and gene duplication events. A prime example is the divergence and distribution of GULO and GLDH, the terminal enzymes in the respective animal and plant ascorbic acid synthesis pathways. elifesciences.org These enzymes share sequence similarity and belong to the same vanillyl alcohol oxidase (VAO) family of flavoproteins, yet they exhibit important biochemical differences. elifesciences.org Molecular evidence suggests that GULO was functionally replaced by GLDH in photosynthetic eukaryotes following the acquisition of plastids. elifesciences.orgelifesciences.org This replacement event appears to have occurred multiple times throughout eukaryotic evolution. elifesciences.org

L-gulonate 3-dehydrogenase (GDH), the enzyme responsible for producing this compound from L-gulonate, also has a notable evolutionary history. wikipedia.orgnih.gov In rabbits, the gene encoding GDH is identical to the one for lambda-crystallin, a structural protein in the lens of the eye, indicating that the enzyme was recruited for this structural role without gene duplication. nih.gov The human homolog of this gene is known as CRYL1. genecards.orguniprot.org The GDH enzyme belongs to the 3-hydroxyacyl-CoA dehydrogenase family. nih.govflybase.orgflybase.org

In bacteria, the genes for uronate and ascorbate metabolism are often found in operons, facilitating their co-regulation. The ula operon in E. coli encodes a suite of enzymes for ascorbate utilization, including this compound-6-phosphate decarboxylase. mdpi.comwikipedia.org The evolution of these gene clusters has enabled bacteria to efficiently adapt to the availability of different sugar acids in their environment. nih.gov The study of these bacterial systems provides insights into the potential ancestral forms of these metabolic pathways. mdpi.com

| Enzyme | Gene (Human) | Function | Evolutionary Feature |

| L-gulonolactone oxidase | GULO (pseudogene) | Final step in animal ascorbic acid synthesis. | Lost in many vertebrate lineages. elifesciences.orgnih.gov |

| L-galactonolactone dehydrogenase | - | Final step in plant ascorbic acid synthesis. | Functionally replaced GULO in photosynthetic eukaryotes. elifesciences.orgelifesciences.org |

| L-gulonate 3-dehydrogenase | CRYL1 | Catalyzes L-gulonate to this compound. | Recruited as a structural lens protein (λ-crystallin) in some species. nih.gov |

| This compound-6-phosphate decarboxylase | - | Decarboxylation in bacterial ascorbate utilization. | Part of the co-regulated ula operon in E. coli. mdpi.comwikipedia.org |

Adaptation and Diversification of Metabolic Roles in Different Biological Kingdoms

The metabolic pathways involving this compound have adapted and diversified to fulfill various roles in different organisms, reflecting the diverse selective pressures they have faced.

In photosynthetic eukaryotes, the shift from a GULO-based to a GLDH-based pathway for ascorbic acid synthesis is considered a key adaptation to photo-oxidative stress. elifesciences.org The GULO enzyme produces hydrogen peroxide (H₂O₂) as a byproduct, which can contribute to oxidative damage. elifesciences.orgelifesciences.org By switching to GLDH, which does not produce H₂O₂, photosynthetic organisms could uncouple ascorbic acid synthesis from hydrogen peroxide production, enhancing their antioxidant defenses. elifesciences.orgelifesciences.org The increased availability of ascorbate in plant-based diets may have then facilitated the loss of the GULO gene in some herbivorous animal lineages. elifesciences.org

In animals, the uronate pathway, in which this compound is an intermediate, serves as an alternative route for glucose metabolism, accounting for a small percentage of daily glucose catabolism. genecards.org This pathway connects to pentose (B10789219) and glucuronate interconversions, highlighting its integration into central metabolism. wikipedia.org The ability to modulate this pathway could provide metabolic flexibility under different physiological conditions.

The fungal kingdom showcases a distinct adaptation in D-glucuronate catabolism. The pathway in Aspergillus niger, which proceeds through L-idonate, is fundamentally different from the pathways in bacteria and animals. researchgate.net This suggests that fungi have evolved a unique mechanism to utilize D-glucuronic acid, a component of plant cell walls, which is abundant in their natural habitat. researchgate.netfrontiersin.org The clustering of genes involved in this pathway, such as those encoding 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase, allows for a coordinated response to the presence of this substrate. frontiersin.org

Bacteria have also demonstrated remarkable adaptation and diversification in their metabolism of sugar acids. The presence of cryptic pathways for L-gulonate catabolism in some bacteria, such as E. coli, suggests that these pathways may be evolutionary relics or represent nascent metabolic potential that can be activated under specific selective pressures. nih.gov The ability of microorganisms to adapt their metabolic networks allows them to thrive in diverse and changing environments. college-de-france.fr

| Biological Kingdom | Adaptive/Diversified Role of this compound Metabolism | Significance |

| Photosynthetic Eukaryotes | Avoidance of H₂O₂ production during ascorbic acid synthesis. | Enhanced photoprotection and antioxidant capacity. elifesciences.orgelifesciences.org |

| Animalia | Alternative route for glucose metabolism (uronate cycle). | Provides metabolic flexibility and intermediates for other pathways. genecards.org |

| Fungi | Unique catabolic pathway for D-glucuronic acid. | Efficient utilization of a key component of plant biomass. researchgate.net |

| Bacteria | Diverse and adaptable pathways for sugar acid utilization. | Allows for survival in various ecological niches and may represent evolutionary potential. nih.gov |

Advanced Research Methodologies in 3 Dehydro L Gulonate Studies

Spectrophotometric and Chromatographic Techniques for Reaction Monitoring and Product Analysis

Spectrophotometric assays are fundamental for monitoring the enzymatic reactions that produce 3-dehydro-L-gulonate. The formation of this compound from L-gulonate is catalyzed by L-gulonate 3-dehydrogenase (GDH), an NAD+-dependent enzyme. nih.govcreative-enzymes.com This reaction involves the reduction of NAD+ to NADH. Since NAD+ and NADH have distinct ultraviolet (UV) absorption profiles, the progress of the reaction can be continuously monitored by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH. creative-enzymes.comnih.govbiorxiv.org This method allows for the real-time quantification of enzyme activity. creative-enzymes.comnih.gov

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are essential for the separation and identification of this compound from complex biological mixtures. rsc.orgosti.gov These methods provide high resolution and sensitivity for analyzing metabolites. rsc.org For instance, UPLC has been used to separate and analyze potential endogenous biomarkers, including this compound, in metabolomics studies. rsc.orgrsc.org Thin-layer chromatography (TLC) can also be employed to monitor the progress of reactions involving this compound. evitachem.com

| Technique | Principle | Application in this compound Studies | Key Findings |

| Spectrophotometry | Measures the change in absorbance of NADH at 340 nm. creative-enzymes.comnih.govbiorxiv.org | Continuously monitors the activity of L-gulonate 3-dehydrogenase. nih.gov | Allows for real-time kinetic analysis of the formation of this compound. creative-enzymes.comnih.gov |

| HPLC/UPLC-MS | Separates compounds based on their physicochemical properties, followed by mass-based detection. rsc.org | Identifies and quantifies this compound in metabolomics samples. rsc.orgrsc.org | This compound has been identified as a potential biomarker in certain physiological and pathological states. rsc.org |

| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. evitachem.com | Monitors the progress of chemical reactions involving this compound. evitachem.com | Provides a qualitative assessment of reaction completion and product formation. evitachem.com |

X-ray Crystallography for Enzymatic Structure-Function Relationship Elucidation

These structural studies have revealed that rabbit GDH is a dimer, and they have helped to identify key amino acid residues involved in substrate binding and catalysis. nih.govmolaid.com By comparing the apoenzyme (without bound substrate or cofactor) and the holoenzyme (with bound NADH), researchers can deduce the conformational changes that occur during the catalytic cycle. nih.govnih.gov This information is crucial for elucidating the enzyme's mechanism of action and its substrate specificity. nih.gov For example, structural analysis combined with site-directed mutagenesis has helped to assign functional roles to specific residues in the active site, such as His145 acting as the catalytic base. molaid.com

| Enzyme | Organism | Resolution | Key Structural Insights | PDB Code (if available) |

| L-gulonate 3-dehydrogenase (Apo form) | Rabbit | 1.70 Å nih.govnih.gov | Dimeric structure, identification of the active site pocket. nih.gov | Not explicitly stated in the provided text. |

| L-gulonate 3-dehydrogenase (Holo form with NADH) | Rabbit | 1.85 Å nih.govnih.gov | Reveals conformational changes upon cofactor binding. nih.gov | Not explicitly stated in the provided text. |

| 3-keto-L-gulonate 6-phosphate decarboxylase | Klebsiella pneumoniae | N/A | Structural studies have provided mechanistic insights. | Not explicitly stated in the provided text. |

Isotopic Labeling and Metabolomics for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of this compound, isotopically labeled precursors can be introduced into cells or organisms to follow their conversion through metabolic pathways. For instance, using 13C-labeled substrates allows researchers to track the carbon atoms as they are incorporated into downstream metabolites, including those derived from this compound.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, plays a crucial role in identifying and quantifying metabolites like this compound. rsc.orgnih.gov Advanced analytical platforms, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to generate comprehensive metabolic profiles. rsc.orgresearchgate.net These profiles can reveal changes in the levels of this compound and related compounds in response to various stimuli or genetic modifications, thereby helping to elucidate its role in metabolic networks like the pentose (B10789219) and glucuronate interconversion pathways. rsc.orgwikipedia.org For example, metabolomics studies have identified this compound as a metabolite in Escherichia coli and Homo sapiens. nih.gov

| Methodology | Principle | Application in this compound Research | Example Finding |

| Isotopic Labeling | Uses atoms with a non-standard number of neutrons (e.g., 13C) to trace the flow of atoms through metabolic pathways. | Tracing the conversion of L-gulonate to this compound and its subsequent metabolites. | The use of this compound-13C3 as a labeled metabolite for tracking purposes. |

| Metabolomics (LC-MS/NMR) | Global analysis of all small molecule metabolites in a biological sample. rsc.org | Identifying and quantifying this compound as part of a larger metabolic network. rsc.orgnih.gov | This compound is involved in the pentose and glucuronate interconversion pathways. rsc.orgwikipedia.org |

Enzymatic Assays for Kinetic and Mechanistic Investigations

Enzymatic assays are essential for characterizing the kinetic properties and reaction mechanisms of enzymes involved in this compound metabolism. As mentioned, continuous spectrophotometric assays that monitor NADH production are widely used to determine the kinetic parameters of L-gulonate 3-dehydrogenase, such as the Michaelis constant (Km) and the catalytic rate (kcat). creative-enzymes.comnih.govfrontiersin.org

These assays can be performed under various conditions (e.g., different pH, temperature, and substrate concentrations) to understand how these factors affect enzyme activity. frontiersin.orgfrontiersin.org Mechanistic investigations often involve studying the enzyme's interaction with substrate analogs or inhibitors. The results of these kinetic and mechanistic studies provide fundamental knowledge about how the production of this compound is regulated at the enzymatic level. frontiersin.org

| Enzyme | Assay Type | Measured Parameter | Key Finding |

| L-gulonate 3-dehydrogenase (GDH) | Spectrophotometric creative-enzymes.comnih.gov | Rate of NADH formation creative-enzymes.combiorxiv.org | Characterization of enzyme kinetics (Km, Vmax) for L-gulonate. frontiersin.org |

| This compound-6-phosphate decarboxylase | N/A | Carboxy-lyase activity wikipedia.org | This enzyme is involved in ascorbate (B8700270) and aldarate metabolism. wikipedia.org |

| 2-Keto-L-gulonate reductase | Spectrophotometric frontiersin.org | Rate of NADH consumption frontiersin.org | The enzyme can use 2-keto-L-gulonate as a substrate. frontiersin.orgmdpi.com |

Electrophoretic Methods for Characterizing Oxidation Products

Electrophoretic techniques are valuable for separating and analyzing charged molecules like this compound and its subsequent oxidation products. High-voltage paper electrophoresis has been used to separate degradation products of related compounds like dehydroascorbic acid and 2,3-diketogulonate. osti.govresearchgate.netoup.com This method separates molecules based on their charge-to-mass ratio, allowing for the resolution of different sugar acids and their derivatives. nih.gov

By analyzing the migration patterns of these compounds under an electric field at different pH values, researchers can gain information about their acidic properties and identify novel products formed during oxidation reactions. researchgate.netnih.gov For example, electrophoresis has been used to monitor the products formed when 2,3-diketogulonate is oxidized by various reactive oxygen species, leading to the characterization of new compounds. researchgate.net

| Method | Principle | Application | Finding |

| High-Voltage Paper Electrophoresis | Separation of charged molecules in a paper matrix under a high-voltage electric field. oup.com | Analysis of the oxidation products of 2,3-diketogulonate, a related compound. researchgate.netnih.gov | Different reactive oxygen species produce distinct oxidation product "fingerprints" from diketogulonate. researchgate.net |

Future Directions in 3 Dehydro L Gulonate Research

Elucidation of Remaining Unknown Enzymatic Activities

A primary focus for future research is the identification and characterization of enzymes with as-yet-unknown functions within pathways involving 3-dehydro-L-gulonate. In the fungal catabolism of D-glucuronic acid, for instance, D-glucuronic acid is reduced to L-gulonate. frontiersin.orgresearchgate.net However, the specific enzyme responsible for the subsequent conversion of L-gulonate to 2-keto-L-gulonate has not been definitively identified in organisms like Aspergillus niger. frontiersin.orgresearchgate.net While recent discoveries have identified novel enzymes downstream, such as an NADH-dependent 2-keto-L-gulonate reductase (GluC) that forms L-idonate, the complete pathway remains partially unresolved. frontiersin.orgresearchgate.netresearchgate.net

Furthermore, in the uronate cycle in animals, L-gulonate 3-dehydrogenase (EC 1.1.1.45) catalyzes the NAD+-linked oxidation of L-gulonate to produce this compound. wikipedia.orgnih.gov From this branch point, the metabolic fate of this compound can vary. One critical subsequent step is its decarboxylation to L-xylulose. Although there is strong in vivo evidence for this reaction occurring in humans and guinea pigs, and a dehydro-L-gulonate decarboxylase has been partially purified from guinea pig liver, the enzyme's amino acid sequence remains unknown. reactome.org The definitive identification and characterization of this human enzyme are critical for a complete understanding of the pathway.

Another key enzyme, this compound 2-dehydrogenase (EC 1.1.1.130), converts this compound to (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate, linking it to ascorbate (B8700270) and aldarate metabolism. ontosight.aiwikipedia.org While the enzyme has been studied, comprehensive characterization across different species and a deeper understanding of its regulation are still needed. Future research employing techniques like comparative genomics, transcriptomics, and proteomics will be instrumental in identifying these missing enzymatic links and fully delineating the metabolic map surrounding this compound.

Comprehensive Systems Biology Approaches to Metabolic Flux

Understanding the role of this compound requires moving beyond the study of individual enzymes to a holistic, systems-level perspective of metabolic flux. mdpi.com The fluxome, which represents the complete set of metabolic fluxes in a cell, provides a dynamic picture of the cellular phenotype. mdpi.comresearchgate.net Computational models are increasingly being used to translate metabolomics data into fluxomics, offering a direct functional readout of metabolic networks. mdpi.com

Future systems biology research will focus on integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) to build more comprehensive and predictive models. mdpi.com These integrated models will help unravel the complex regulatory layers that control the flux through this compound-related pathways in response to different environmental or physiological conditions. This approach will be vital for understanding the metabolic reprogramming that occurs in diseases where these pathways are implicated.

Engineering of this compound Pathways in Model Organisms

The pathways involving this compound are promising targets for metabolic engineering in various model organisms. The goal of such engineering is often to produce valuable biochemicals or to create models for studying human diseases. For example, computational tools like the Selection Finder (SelFi) have been used to design synthetic metabolic pathways in Escherichia coli. tufts.edu These strategies have identified potential routes to consume xylitol (B92547) that terminate in this compound, demonstrating how this metabolite can be incorporated into engineered pathways for bioproduction. tufts.edu

In the filamentous fungus Aspergillus niger, a key model organism for industrial biotechnology, genes in the D-glucuronate catabolic pathway have been targeted. frontiersin.org Deletion of the gluC gene, which encodes a 2-keto-L-gulonate reductase, resulted in an inability to grow on D-glucuronate, highlighting its essential role. researchgate.net Conversely, expressing the corresponding open reading frame in Saccharomyces cerevisiae produced an active enzyme. researchgate.net Such genetic manipulations are foundational for redirecting metabolic flux towards desired products.

Engineering is not limited to microorganisms. In zebrafish, the ascorbic acid synthesis pathway, which is connected to L-gulonate metabolism, has been re-established through the genomic integration of the L-gulonolactone oxidase (GULO) gene. frontiersin.org Similarly, knockout mouse models have been instrumental in identifying the enzymes responsible for converting D-glucuronate to L-gulonate, a critical step in ascorbate synthesis in mammals. researchgate.net These studies showcase the power of metabolic engineering in model organisms to both elucidate pathway function and create novel metabolic capabilities.

Advanced Structural Studies of Enzyme-Substrate Complexes

A detailed mechanistic understanding of the enzymes that produce and consume this compound requires high-resolution structural information, particularly of enzyme-substrate complexes. X-ray crystallography and other structural biology techniques provide atomic-level insights into how these enzymes recognize their substrates and catalyze reactions.

For L-gulonate 3-dehydrogenase (GDH), the enzyme that synthesizes this compound, a crystal structure from rabbit has been solved (PDB ID: 2DPO). wikipedia.orgcreative-enzymes.com Subsequent research on both rabbit and human GDH has involved site-directed mutagenesis to identify key catalytic residues, such as Ser¹²⁴, His¹⁴⁵, and Asn¹⁹⁶, which are critical for its function. nih.gov

Structural information for other enzymes in related pathways is also emerging. The crystal structure of mouse senescence marker protein-30/gluconolactonase (SMP30/GNL), which converts L-gulonate to L-gulono-γ-lactone in the ascorbic acid pathway, has been determined in complex with substrate and product analogues. plos.org These studies revealed a unique substrate-binding pocket that facilitates the formation of the γ-lactone ring. plos.org Furthermore, structures of enzymes like 3-keto-L-gulonate-6-phosphate decarboxylase (KGPDC) provide insights into the evolution of function within enzyme superfamilies. acs.orgasm.org

A significant gap remains in the structural characterization of enzymes that directly use this compound as a substrate, such as the yet-to-be-fully-identified human dehydro-L-gulonate decarboxylase. reactome.org Future research should prioritize solving the crystal structures of these enzymes, ideally in complex with this compound or its analogues. This will not only illuminate their catalytic mechanisms but also provide a rational basis for inhibitor design and protein engineering efforts.

常见问题

Basic Research Questions

Q. What metabolic pathways involve 3-dehydro-L-gulonate, and how can researchers experimentally track its flux in microbial vs. mammalian systems?

- This compound is a key intermediate in the glucuronate and ascorbate catabolic pathways. In E. coli, it is generated via L-gulonate 3-dehydrogenase (EC 1.1.1.45) and subsequently phosphorylated by L-xylulokinase (EC 2.7.1.53) to form this compound 6-phosphate . In mammals, it participates in the uronate cycle, linked to NAD+ dependency .

- Methodology : Use isotopic labeling (e.g., -glucuronate) coupled with LC-MS to trace metabolic flux. Enzyme activity assays (e.g., NADH/NAD+ spectrophotometry) can validate pathway steps .

Q. Which enzymes catalyze the synthesis and degradation of this compound, and how are their activities quantified?

- Key enzymes include:

- Methodology : Enzyme kinetics (Km, Vmax) can be measured using spectrophotometric NADH/NAD(P)H absorbance at 340 nm. Inhibitors like phosphate modulate activity in rabbit L-gulonate 3-dehydrogenase .

Q. How is this compound detected and quantified in biological samples?

- Methodology : Metabolomics platforms (LC-MS, GC-MS) with targeted MRM (multiple reaction monitoring) are optimal. For example, serum metabolomics identified this compound as a biomarker in bacterial infections using negative-ion mode LC-MS .

Advanced Research Questions

Q. How do structural variations in L-gulonate 3-dehydrogenase (EC 1.1.1.45) affect substrate specificity and coenzyme preference?

- Rabbit L-gulonate 3-dehydrogenase shares homology with lambda-crystallin, with catalytic residues (Ser, His, Asn) critical for activity. Mutagenesis (e.g., D36R) shifts coenzyme specificity from NAD+ to NADP+ .

- Methodology : Site-directed mutagenesis combined with X-ray crystallography or homology modeling (e.g., SWISS-MODEL) to resolve active-site interactions .

Q. What experimental strategies resolve contradictions in reported enzyme kinetics for this compound-related dehydrogenases?

- Discrepancies in Km values may arise from assay conditions (pH, temperature, cofactors). For example, phosphate inhibits rabbit L-gulonate 3-dehydrogenase by binding to free enzyme and NAD(H)-complexes .

- Methodology : Standardize assay buffers (e.g., Tris-HCl vs. phosphate buffers) and include kinetic controls (e.g., competitive inhibitors) to validate reproducibility .

Q. What role does this compound play in microbial-host interactions, particularly in bacterial infections?

- Elevated serum levels correlate with neutrophil percentage (NEU%) in bacterial infections, suggesting microbial modulation of host metabolism .

- Methodology : Use in vitro infection models (e.g., macrophage-E. coli co-cultures) with CRISPR-Cas9 knockout strains to dissect microbial contributions .

Q. How does the metabolic fate of this compound differ between prokaryotic and eukaryotic systems?

- In E. coli, it is phosphorylated for energy production, whereas mammals decarboxylate it to L-xylulose via this compound decarboxylase (EC 4.1.1.34) .

- Methodology : Comparative genomics (KEGG Orthology, BRENDA) and enzyme activity profiling across species .

Q. Can this compound serve as a precursor for novel bioactive compounds, and what synthetic strategies are feasible?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。